Ditelluride, bis(4-ethoxyphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditelluride, bis(4-ethoxyphenyl) is an organotellurium compound with the chemical formula C16H18O2Te2 It is a member of the ditelluride family, which consists of compounds containing a Te-Te bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditelluride, bis(4-ethoxyphenyl) can be synthesized through the reduction of tellurium tetrachloride (TeCl4) with phenetole (4-ethoxyphenol) followed by oxidation. The reaction typically involves the following steps:
Reduction of TeCl4: TeCl4 is reacted with phenetole in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the intermediate telluride.
Oxidation: The intermediate is then oxidized to form the final ditelluride compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ditelluride, bis(4-ethoxyphenyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tellurium oxides.
Reduction: Corresponding tellurides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ditelluride, bis(4-ethoxyphenyl) has several scientific research applications, including:
Organic Synthesis:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Catalysis: It is investigated for its potential use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ditelluride, bis(4-ethoxyphenyl) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The Te-Te bond can be cleaved under certain conditions, leading to the formation of reactive tellurium species that can interact with other molecules. These interactions can result in the modification of molecular structures and the initiation of various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl) ditelluride
- Bis(4-bromophenyl) ditelluride
- Bis(4-chlorophenyl) ditelluride
- Bis(4-phenylphenyl) ditelluride
Uniqueness
Ditelluride, bis(4-ethoxyphenyl) is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility. Compared to other similar compounds, it may exhibit different chemical behaviors and applications due to these substituents.
Properties
CAS No. |
35684-38-9 |
---|---|
Molecular Formula |
C16H18O2Te2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-ethoxy-4-[(4-ethoxyphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C16H18O2Te2/c1-3-17-13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
WBKQUUZJSDOUQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.